N-(pyridin-3-yl)pyrazin-2-amine
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Overview
Description
N-(pyridin-3-yl)pyrazin-2-amine is a heterocyclic compound that contains both pyridine and pyrazine rings. These nitrogen-containing heterocycles are significant in various fields due to their unique chemical properties and biological activities. The presence of nitrogen atoms in the rings makes these compounds highly reactive and versatile for various chemical reactions and applications.
Mechanism of Action
Target of Action
N-(pyridin-3-yl)pyrazin-2-amine is a complex organic compound that is used in various research applications . .
Mode of Action
It is known that this compound is a type of aromatic amine, which typically interacts with its targets through various chemical reactions .
Biochemical Pathways
It is known that aromatic amines like this compound can participate in a variety of biochemical reactions .
Pharmacokinetics
It is stable at room temperature and has a certain degree of solubility .
Result of Action
It is known that this compound is used in various research applications .
Action Environment
It is known that this compound is stable at room temperature and has a certain degree of solubility .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(pyridin-3-yl)pyrazin-2-amine can be synthesized through several methods. One common approach involves the reaction of 3-aminopyridine with 2-chloropyrazine under specific conditions. The reaction typically requires a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar methods as described above. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(pyridin-3-yl)pyrazin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: this compound can participate in nucleophilic substitution reactions, particularly at the nitrogen atoms in the rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Potassium carbonate in DMF.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
N-(pyridin-3-yl)pyrazin-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
- N-(Pyridin-2-yl)pyrazine-2-amine
- N-(Pyridin-4-yl)pyrazine-2-amine
- N-(Pyridin-3-yl)pyrazine-2-amine
Uniqueness
N-(pyridin-3-yl)pyrazin-2-amine is unique due to its specific arrangement of nitrogen atoms in the pyridine and pyrazine rings. This arrangement influences its reactivity and biological activity, making it distinct from other similar compounds.
Properties
IUPAC Name |
N-pyridin-3-ylpyrazin-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N4/c1-2-8(6-10-3-1)13-9-7-11-4-5-12-9/h1-7H,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTMAYHWGGMYNMW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)NC2=NC=CN=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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